Metasequirin D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

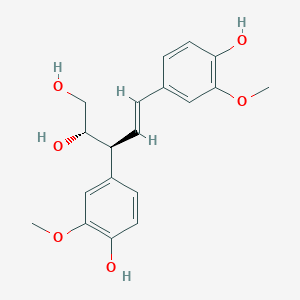

Metasequirin D is a natural product found in the plant Metasequoia glyptostroboides . It is classified as a phenylpropanoid, a type of organic compound that is derived from phenylalanine . The molecular formula of this compound is C19H22O6, and it has a molecular weight of 346.37440 g/mol . This compound is known for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metasequirin D is typically isolated from natural sources, specifically from the heartwood of Sequoia sempervirens . The extraction process involves using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The plant material is air-dried and powdered before being subjected to solvent extraction .

Industrial Production Methods

Currently, there are no large-scale industrial synthesis methods reported for this compound. The compound is primarily obtained through extraction from natural sources .

Chemical Reactions Analysis

Types of Reactions

Metasequirin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Metasequirin D has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Metasequirin D involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in inflammation and cancer progression . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Metasequirin D is unique compared to other phenylpropanoids due to its specific structure and biological activities. Similar compounds include:

Metasequirin E: Another phenylpropanoid with similar biological activities but different structural features.

Metasequirin F: Known for its anti-inflammatory properties, it shares some structural similarities with this compound.

This compound stands out due to its potent antimicrobial and anticancer activities, making it a valuable compound for further research and development .

Biological Activity

Metasequirin D is a nor-lignan compound derived from the plant Metasequoia glyptostroboides, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, drawing from various studies and reviews that highlight its pharmacological potential.

Overview of this compound

This compound is classified as a nor-lignan, a group of compounds known for their significant biological effects. The compound has been isolated from Metasequoia glyptostroboides, a tree species that has existed since the Cretaceous period and is recognized for its unique chemical profile and resilience against pathogens. This longevity suggests that the plant has developed effective molecular defenses, which are reflected in the bioactive compounds it produces, including this compound .

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. A study highlighted that extracts containing this compound demonstrated significant scavenging activity against free radicals, which is vital for preventing cellular damage and various diseases associated with oxidative stress .

Anticancer Properties

This compound has shown promising results in anticancer studies. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating dysfunctional cells. The compound's ability to inhibit cancer cell proliferation suggests its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have demonstrated that extracts from M. glyptostroboides, including those containing this compound, possess antidermatophytic and antibacterial activities. This makes it a candidate for developing natural antimicrobial agents .

Case Studies

- Antioxidant Efficacy : A study conducted on various extracts from M. glyptostroboides evaluated their antioxidant capacity using several assays, including DPPH and ABTS radical scavenging tests. The results indicated that extracts with higher concentrations of this compound had significantly enhanced antioxidant activity compared to control samples .

- Cancer Cell Line Studies : In vitro studies involving human cancer cell lines demonstrated that this compound effectively reduced cell viability and increased apoptosis markers. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation, suggesting its potential role in cancer therapy .

- Antimicrobial Testing : Extracts containing this compound were tested against various microbial strains, including Candida albicans and Staphylococcus aureus. The results showed notable inhibitory effects, indicating its potential use in treating infections caused by these pathogens .

Research Findings

A summary of key findings related to the biological activities of this compound is presented in Table 1 below:

Properties

IUPAC Name |

(E,2S,3S)-3,5-bis(4-hydroxy-3-methoxyphenyl)pent-4-ene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-24-18-9-12(4-7-15(18)21)3-6-14(17(23)11-20)13-5-8-16(22)19(10-13)25-2/h3-10,14,17,20-23H,11H2,1-2H3/b6-3+/t14-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEHETRPHUXAHR-ORCRKBFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(C2=CC(=C(C=C2)O)OC)C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/[C@@H](C2=CC(=C(C=C2)O)OC)[C@@H](CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What can you tell us about the structure of Metasequirin D, and was its absolute configuration determined?

A1: Unfortunately, the provided research abstract [] only states that this compound (along with Metasequirins E and F) is a novel norlignan isolated from Metasequoia glyptostroboides. While the study mentions that structures of new compounds were determined by spectroscopic data analysis, it specifically states that the absolute configuration was only established for Metasequirin F using the modified Mosher method. Therefore, details regarding the molecular formula, weight, spectroscopic data, and absolute configuration of this compound are not available in this abstract.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.